(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Descripción
This compound is a structurally complex small molecule featuring a pyrrolidine core substituted with a 5-chlorothiophene-2-sulfonyl group and linked via a methanone bridge to a piperazine ring bearing a 4,5-dimethylbenzo[d]thiazole moiety. Its design integrates sulfonamide and heterocyclic motifs, which are commonly associated with pharmacological activity, particularly in kinase inhibition and receptor modulation. The 4,5-dimethylbenzothiazole group may enhance lipophilicity and binding affinity, while the chlorothiophene sulfonyl moiety could influence metabolic stability and electronic properties .
Propiedades
IUPAC Name |
[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O3S3/c1-14-5-6-17-20(15(14)2)24-22(31-17)26-12-10-25(11-13-26)21(28)16-4-3-9-27(16)33(29,30)19-8-7-18(23)32-19/h5-8,16H,3-4,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAJVIXVEAMCKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=C(S5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds. .
Mode of Action
The pyrrolidine ring in the compound could potentially interact with various biological targets due to its ability to efficiently explore the pharmacophore space. The compound’s stereochemistry and three-dimensional structure could also influence its binding mode to proteins.
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. Compounds with a pyrrolidine ring have been found to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown due to the lack of detailed studies. Compounds with similar structures have shown various biological activities, suggesting that this compound could also have diverse effects.
Actividad Biológica
The compound (1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule with potential therapeutic applications. Its biological activity has been the subject of various studies, focusing on its interactions with biological targets, synthesis methods, and pharmacological profiles.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 525.1 g/mol. The compound features a chlorothiophene moiety, a pyrrolidine ring, and a piperazine structure, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H25ClN4O3S |
| Molecular Weight | 525.1 g/mol |
| CAS Number | 1098096-54-8 |
| IUPAC Name | Not specified |
Synthesis Methods
The synthesis typically involves multi-step organic reactions, starting with the preparation of 5-chlorothiophene-2-sulfonyl chloride, which is then reacted with piperidine to form an intermediate. This intermediate undergoes further reactions with pyrrolidine and methanone to yield the final product. The reaction conditions often include organic solvents and controlled temperatures to optimize yield and purity.
Anticancer Activity
Research indicates that compounds similar to the target molecule exhibit significant anticancer properties. For instance, derivatives containing thiazolidinone structures have shown promising results against various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through multiple mechanisms such as enzyme inhibition and modulation of signaling pathways .
Antimicrobial Properties
Studies have reported antimicrobial activities for compounds with similar scaffolds. For example, certain sulfonamide derivatives have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis .
The biological activity is believed to stem from the compound's ability to interact with specific biological macromolecules like proteins or nucleic acids. The sulfonyl group may engage in hydrogen bonding or ionic interactions with amino acid residues in target proteins, enhancing binding affinity and specificity. Additionally, the unique structural features may allow for modulation of various signaling pathways involved in cell proliferation and apoptosis.
Case Studies
- Anticancer Screening : A study evaluated the anticancer potential of related compounds using the DTP NCI protocol, where certain derivatives showed GI₅₀ values as low as 1.64 μM against leukemia cell lines .
- Antimicrobial Testing : Another research effort screened synthesized compounds for antibacterial activity against several strains, revealing that some exhibited IC₅₀ values indicative of strong inhibitory effects on urease enzymes, which are crucial for bacterial survival .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound shares structural homology with several analogs, differing primarily in substituents on the benzothiazole and sulfonyl groups. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
Key Observations
Benzothiazole Substituents: The 4,5-dimethylbenzothiazole in the target compound likely increases steric bulk and lipophilicity compared to the 6-ethyl () and 4-chloro () analogs. This may enhance membrane permeability but reduce solubility .
Sulfonyl Group Variations :
- The 5-chlorothiophene sulfonyl group in the target compound differs from the methyl sulfonyl groups in and . The thiophene ring’s aromaticity and chlorine atom could enhance π-π stacking and metabolic stability compared to aliphatic sulfonyl groups .
Piperazine-Pyrrolidine Linkage: All compounds retain the piperazine-pyrrolidine-methanone backbone, suggesting conserved roles in conformational flexibility and hydrogen bonding. The thiazolidine variant () replaces benzothiazole with a smaller heterocycle, likely altering target selectivity .
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods described for analogs, such as Suzuki-Miyaura coupling (for benzothiazole-piperazine linkage; ) and sulfonylation reactions ().
- ADMET Profile : Compared to methyl sulfonyl analogs, the chlorothiophene sulfonyl group may reduce hepatic clearance due to decreased susceptibility to oxidative metabolism .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
